molecular formula C23H22F3NO3 B11145661 7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11145661
M. Wt: 417.4 g/mol
InChI Key: CEJHQXJNVXBZGW-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of hydroxycoumarins. This compound is characterized by the presence of a chromenone core structure, which is a fused benzene and α-pyrone ring system, with various substituents including a hydroxy group, a piperidine moiety, and a trifluoromethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route is the Mannich reaction, which involves the condensation of a hydroxycoumarin with formaldehyde and a secondary amine, such as 3-methylpiperidine . The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the Mannich base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a chromenone ketone, while reduction of the chromenone core can produce dihydrochromenone derivatives.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxy group and the piperidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from other similar compounds. This group can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability. Additionally, the combination of the hydroxy group, piperidine moiety, and trifluoromethyl group provides a unique set of interactions with biological targets, potentially leading to distinct biological activities.

Properties

Molecular Formula

C23H22F3NO3

Molecular Weight

417.4 g/mol

IUPAC Name

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C23H22F3NO3/c1-14-6-5-11-27(12-14)13-17-18(28)10-9-16-20(29)19(15-7-3-2-4-8-15)22(23(24,25)26)30-21(16)17/h2-4,7-10,14,28H,5-6,11-13H2,1H3

InChI Key

CEJHQXJNVXBZGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Origin of Product

United States

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